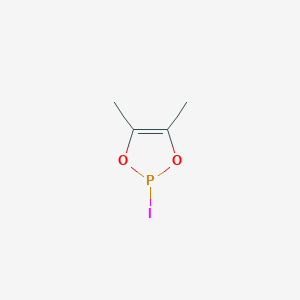methanol CAS No. 88184-95-6](/img/structure/B14403783.png)
[3-(Morpholine-4-sulfonyl)pyridin-4-yl](diphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol is a chemical compound that features a morpholine ring, a sulfonyl group, a pyridine ring, and a diphenylmethanol moiety
準備方法
The synthesis of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Attachment of the diphenylmethanol moiety: This step may involve Grignard reactions or other organometallic methods to attach the diphenylmethanol group to the pyridine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
化学反応の分析
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be introduced.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
科学的研究の応用
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and structural compatibility. The sulfonyl group and morpholine ring play crucial roles in its binding interactions, influencing the compound’s overall activity and specificity.
類似化合物との比較
Similar compounds to 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol include:
Pyrrolidine derivatives: These compounds share the nitrogen-containing ring structure and are widely used in medicinal chemistry.
Piperidine derivatives: Similar to morpholine, piperidine-containing compounds are important in drug design and synthesis.
Diphenylmethanol derivatives: Compounds with the diphenylmethanol moiety are studied for their pharmacological properties and synthetic utility.
The uniqueness of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
特性
CAS番号 |
88184-95-6 |
|---|---|
分子式 |
C22H22N2O4S |
分子量 |
410.5 g/mol |
IUPAC名 |
(3-morpholin-4-ylsulfonylpyridin-4-yl)-diphenylmethanol |
InChI |
InChI=1S/C22H22N2O4S/c25-22(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-11-12-23-17-21(20)29(26,27)24-13-15-28-16-14-24/h1-12,17,25H,13-16H2 |
InChIキー |
GTWQDKAAPAOFMB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CN=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


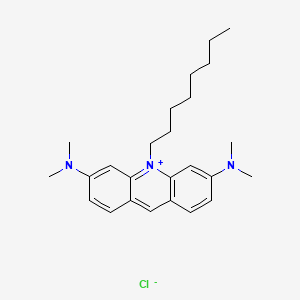
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)
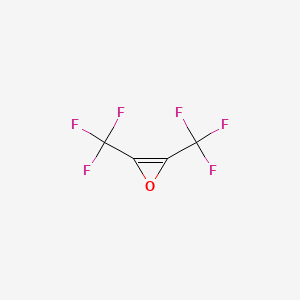
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
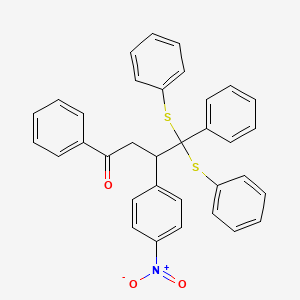
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)
![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)

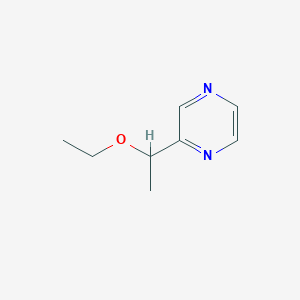
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
